Tepilamide fumarate (CAS 1208229-58-6), also known as XP-23829 or PPC-06, is a next-generation, small-molecule fumaric acid ester and a patented prodrug of monomethyl fumarate (MMF)[1]. Designed to optimize the delivery and pharmacokinetic profile of MMF, it is highly valued in pharmaceutical research for its role as an Nrf2 pathway activator and NF-κB inhibitor [1]. Its extended-release formulation capabilities and high solubility make it a critical precursor for investigating immunomodulatory, neuroprotective, and novel oncolytic viral therapies, offering distinct advantages in bioavailability and metabolic conversion over traditional fumarate esters [REFS-1, REFS-2].
Substituting tepilamide fumarate with generic dimethyl fumarate (DMF) or direct monomethyl fumarate (MMF) fundamentally alters the pharmacokinetic and formulation landscape of an experiment or drug development program. While all three ultimately rely on MMF as the active moiety, tepilamide fumarate is specifically engineered to undergo rapid, high-capacity pre-systemic hydrolysis by non-specific esterases, resulting in a more sustained MMF exposure profile (t1/2 of 1.4–1.9 hours)[REFS-1, REFS-2]. Furthermore, its specific solubility profile (≥ 125 mg/mL in DMSO, 50 mg/mL in water) enables complex aqueous and lipid-based formulations that are often incompatible with the physicochemical properties of direct MMF or DMF . Generic substitution compromises both delivery kinetics and assay reproducibility, particularly in extended-release modeling.
In comparative pharmacokinetic studies, extended-release formulations of tepilamide fumarate demonstrated a more sustained plasma exposure of the active metabolite, monomethyl fumarate (MMF), achieving a mean half-life (t1/2) of 1.4 to 1.9 hours [1]. In contrast, standard delayed-release dimethyl fumarate (DMF) capsules exhibit a different absorption and hydrolysis profile, leading to less sustained MMF circulation[1]. This sustained exposure is critical for maintaining steady-state Nrf2 activation without the peak-trough volatility associated with older fumarate ester formulations.
| Evidence Dimension | Mean half-life (t1/2) of active metabolite (MMF) |
| Target Compound Data | 1.4 to 1.9 hours (Tepilamide fumarate extended-release) |
| Comparator Or Baseline | Standard delayed-release DMF capsules |
| Quantified Difference | More sustained steady-state MMF plasma exposure |
| Conditions | Human pharmacokinetic steady-state studies (oral dosing) |
Procurement of tepilamide fumarate is essential for research requiring prolonged, stable activation of the Nrf2 pathway without the pharmacokinetic volatility of older fumarate esters.
Tepilamide fumarate is engineered for near-complete pre-systemic hydrolysis by widely expressed non-specific esterases [1]. Following oral administration, systemic exposure to the intact prodrug is negligible, consistently falling below the 12.5 ng/mL limit of quantitation [1]. This ensures that the compound acts as a highly efficient, high-capacity delivery vehicle for MMF, bypassing the variable first-pass metabolism issues sometimes observed with other fumaric acid esters and ensuring predictable systemic delivery of the active moiety.
| Evidence Dimension | Systemic concentration of intact prodrug |
| Target Compound Data | < 12.5 ng/mL (negligible) |
| Comparator Or Baseline | Direct MMF dosing (subject to different absorption barriers) |
| Quantified Difference | Near 100% pre-systemic conversion efficiency |
| Conditions | In vivo pharmacokinetic profiling (oral administration) |
Guarantees that researchers are studying the effects of the active metabolite (MMF) with highly predictable dosing, rather than dealing with confounding effects from un-hydrolyzed prodrugs.
Processability is a major differentiator for tepilamide fumarate. It exhibits exceptional solubility, reaching ≥ 125 mg/mL (513.85 mM) in DMSO and 50 mg/mL (205.54 mM) in water with sonication . This allows for seamless integration into complex in vivo vehicle systems, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, yielding clear solutions at ≥ 2.08 mg/mL . This high solubility profile overcomes the formulation bottlenecks frequently encountered with less soluble fumarate analogs.
| Evidence Dimension | Maximum solubility in standard solvents |
| Target Compound Data | ≥ 125 mg/mL in DMSO; 50 mg/mL in H2O |
| Comparator Or Baseline | Standard fumaric acid esters (often require strict lipid or complex excipient systems) |
| Quantified Difference | High aqueous and organic compatibility for multi-solvent systems |
| Conditions | Standard laboratory solubility assays at room temperature |
Reduces preparation time and vehicle-related toxicity in animal studies by allowing the use of simpler, higher-concentration dosing solutions.
Beyond standard immunomodulation, tepilamide fumarate has demonstrated a capacity to enhance oncolytic virus efficacy. In vitro studies show that treatment with 100-200 μM of tepilamide fumarate for 4 hours makes 786-0 cancer cells significantly more susceptible to infection by the VSV∆51 virus, leading to dose-dependent increases in viral replication[1]. Crucially, this potentiation is selective to cancer cells, without increasing viral infection in healthy tissues, a highly specific functional advantage not broadly established for all MMF prodrugs [1].
| Evidence Dimension | Viral replication enhancement (VSV∆51) |
| Target Compound Data | Significant dose-dependent increase at 100-200 μM |
| Comparator Or Baseline | Untreated 786-0 cancer cells / healthy tissues |
| Quantified Difference | Selective promotion of viral infection in tumor cells only |
| Conditions | In vitro 786-0 cell line, 4-hour incubation |
Provides virologists and oncologists with a chemically validated tool for improving the therapeutic index of virus-based cancer therapies.
Due to its sustained MMF release profile (t1/2 of 1.4–1.9 hours) and negligible intact systemic circulation (<12.5 ng/mL), tepilamide fumarate is the ideal precursor for developing and benchmarking next-generation, extended-release immunomodulatory drugs [1].
Its high pre-systemic conversion efficiency and distinct tolerability profile make it a superior choice over standard DMF for in vivo models of plaque psoriasis and multiple sclerosis, ensuring reliable delivery of the active moiety [1].
Researchers developing VSV∆51 or similar virus-based therapies can utilize tepilamide fumarate as a selective potentiator, leveraging its proven ability to enhance viral replication in cancer cell lines (e.g., 786-0) at 100-200 μM concentrations without compromising healthy tissue [2].
Its excellent solubility in DMSO (≥ 125 mg/mL) and water (50 mg/mL) makes it the preferred fumarate ester for formulating complex multi-solvent dosing vehicles (e.g., PEG300/Tween-80 systems) in early-stage drug discovery .